molecular formula C21H26N4O3S B2460870 N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 710987-45-4

N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2460870
CAS No.: 710987-45-4
M. Wt: 414.52
InChI Key: CAGRKHUFLTXLMV-UHFFFAOYSA-N
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Description

N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound characterized by its complex molecular structure

Mechanism of Action

Target of Action

Similar compounds have been known to targetCyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

Compounds with similar structures have been shown to interact with their targets throughhydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation and activity of the target protein .

Biochemical Pathways

Given its potential target, it may be involved in the regulation of thecell cycle and apoptosis . Inhibition of Cyclin-dependent kinase 2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have goodsolubility and bioavailability . The compound’s pharmacokinetic properties can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Given its potential target, it may lead tocell cycle arrest and apoptosis in cancer cells . This could result in the inhibition of tumor growth and potentially lead to tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment, which can in turn influence its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic synthesis. Key steps often include the formation of pyrazole rings and sulfonamide groups through specific condensation reactions. Typical reagents used may include dimethylamine, phenylhydrazine, and methanesulfonyl chloride, among others. Reaction conditions often require controlled temperatures, solvents like dichloromethane, and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve optimization of these synthetic routes to ensure high yield and purity. This includes continuous flow synthesis techniques, which allow for more efficient scaling and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding sulfoxides and sulfones.

  • Reduction: Reduction reactions typically target the nitro and carbonyl groups present in the molecule.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Catalysts such as iron(III) chloride (FeCl3) and solvents like acetonitrile or dichloromethane.

Major Products Formed: Depending on the reaction, products can range from sulfoxides and sulfones in oxidation reactions to substituted aromatic compounds in electrophilic substitution reactions.

Scientific Research Applications

N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a broad spectrum of applications:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its role in enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

  • Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Compared to other sulfonamide-based compounds, N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide shows unique properties due to its specific structure:

  • Uniqueness: Its dual functionality of the pyrazole and dimethylamino groups provide a distinctive profile in chemical reactivity and biological activity.

  • Similar Compounds: Include other sulfonamide derivatives like sulfamethoxazole and celecoxib, each with its own distinct applications and mechanisms.

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Properties

IUPAC Name

N-[3-[3-[4-(dimethylamino)phenyl]-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-5-21(26)25-20(15-9-11-18(12-10-15)24(2)3)14-19(22-25)16-7-6-8-17(13-16)23-29(4,27)28/h6-13,20,23H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGRKHUFLTXLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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